
5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of a boronic acid or boronic ester with appropriate diols under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. These methods may include continuous flow synthesis and the use of green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: Conversion to boronic acids or borates.
Reduction: Formation of borohydrides.
Substitution: Reactions with nucleophiles or electrophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane can be used as a building block for the synthesis of more complex molecules. Its boron atom can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling.
Biology and Medicine
In medicinal chemistry, boron-containing compounds are explored for their potential as enzyme inhibitors, anticancer agents, and diagnostic tools. The unique properties of boron allow for the design of molecules with specific biological activities.
Industry
In materials science, such compounds can be used in the development of new materials with unique electronic, optical, or mechanical properties. They may also find applications in catalysis and as intermediates in the production of fine chemicals.
Mecanismo De Acción
The mechanism of action of 5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways. In chemical reactions, its boron atom can form transient intermediates that facilitate the formation of new bonds.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other boron-containing heterocycles such as boronic acids, boronic esters, and boronates. These compounds share some chemical properties but differ in their reactivity and applications.
Uniqueness
5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its dibenzyl and isopropyl groups may influence its solubility, stability, and interactions with other molecules.
Propiedades
Número CAS |
70740-63-5 |
|---|---|
Fórmula molecular |
C20H25BO2 |
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
5,5-dibenzyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C20H25BO2/c1-17(2)21-22-15-20(16-23-21,13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12,17H,13-16H2,1-2H3 |
Clave InChI |
MCMQNOXXEBOFBT-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(CC2=CC=CC=C2)CC3=CC=CC=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




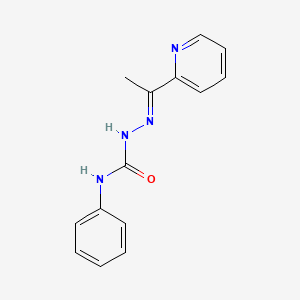
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14457612.png)

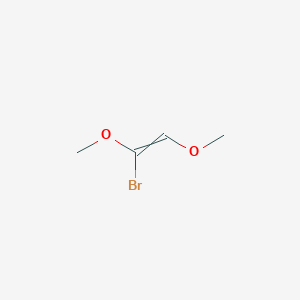
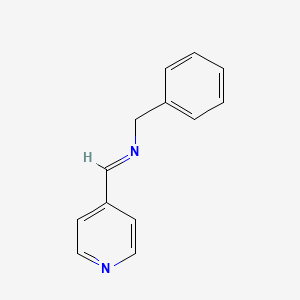
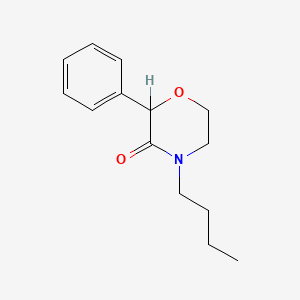
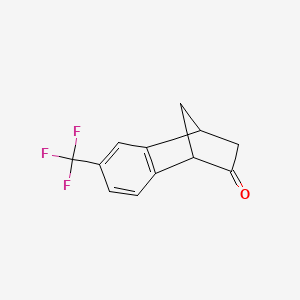
![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)




